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GSHtracer

Cat. No.: B2922405
M. Wt: 363.4 g/mol
InChI Key: YCXQIYZKBAKCHQ-LFIBNONCSA-N
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Description

Significance of Glutathione (B108866) in Cellular Homeostasis

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, present at millimolar concentrations (typically 1–10 mM) mdpi.comnih.govmdpi.comarborassays.com. This high concentration, coupled with the reactive sulfhydryl group of its cysteine residue, underpins its crucial functions in maintaining cellular homeostasis.

Critical Roles of Reduced Glutathione (GSH) in Cellular Processes

Reduced glutathione (GSH) is integral to a wide array of cellular processes. Its primary and most well-known function is its role as a major antioxidant, directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) or acting as a cofactor for antioxidant enzymes like glutathione peroxidases arborassays.commdpi.comfishersci.atoup.com. Beyond its antioxidant capacity, GSH is vital for the detoxification of xenobiotics and endogenous electrophilic compounds through conjugation reactions catalyzed by glutathione S-transferases (GSTs) mdpi.comarborassays.commdpi.comoup.com. It is also involved in maintaining the reduced state of protein thiols, regulating protein function through S-glutathionylation, and playing a role in signal transduction pathways mdpi.comnih.govresearchgate.net. Furthermore, GSH is important for the storage and transport of cysteine, the regulation of cell growth and death, and the modulation of immune function arborassays.comfishersci.at.

Dynamic Interplay with Oxidized Glutathione (GSSG) and the Maintenance of Cellular Redox Balance

Glutathione exists primarily in two interconvertible forms: the reduced form (GSH) and the oxidized disulfide form (GSSG) arborassays.comresearchgate.netnih.gov. The ratio of GSH to GSSG is a key indicator of the cellular redox status, often expressed as the GSH/GSSG ratio or the glutathione redox potential (EGSH) oup.comnih.govresearchgate.netnih.gov. Under normal physiological conditions, the GSH/GSSG ratio is high (typically 100 or more), indicating a reducing environment within the cell nih.gov. Oxidative stress leads to the oxidation of GSH to GSSG, resulting in a decrease in this ratio (to 10 or less under severe stress), reflecting a shift towards a more oxidizing environment nih.gov. The enzyme glutathione reductase (GR), which utilizes NADPH as a cofactor, is responsible for reducing GSSG back to GSH, thereby playing a critical role in maintaining a high GSH/GSSG ratio and cellular redox homeostasis arborassays.comoup.comnih.govresearchgate.net. The dynamic balance between GSH and GSSG is essential for cellular signaling, gene transcription, protein function, and preventing oxidative damage that can lead to cell dysfunction and death mdpi.comresearchgate.netnih.govpromega.sg.

Here is a table illustrating typical intracellular concentrations of key biothiols and the GSH/GSSG ratio under different conditions:

Biothiol/RatioTypical Intracellular Concentration/RatioConditionSource
Reduced Glutathione (GSH)1-10 mMNormal Cells mdpi.comnih.gov
Cysteine (Cys)30-200 μMNormal Cells mdpi.comnih.gov
Homocysteine (Hcy)5-15 μMNormal Cells mdpi.comnih.gov
GSH/GSSG Ratio≥ 100Steady State nih.gov
GSH/GSSG Ratio≤ 10Oxidative Stress nih.gov
GSH/GSSG Ratio (ER)1-3Endoplasmic Reticulum mdpi.comnih.gov

Physiological Mechanisms of Glutathione Metabolism and Turnover

Glutathione metabolism involves synthesis, utilization, and regeneration. GSH is synthesized intracellularly through a two-step ATP-dependent enzymatic pathway primarily in the cytosol arborassays.comnih.govresearchgate.net. The first step, catalyzed by glutamate-cysteine ligase (GCL), combines glutamate (B1630785) and cysteine to form γ-glutamylcysteine arborassays.comnih.govresearchgate.net. This is the rate-limiting step and is subject to feedback inhibition by GSH arborassays.com. The second step, catalyzed by glutathione synthetase (GS), adds glycine (B1666218) to γ-glutamylcysteine to form GSH arborassays.comnih.govresearchgate.net.

While GSH synthesis occurs intracellularly, its degradation (catabolism) predominantly takes place extracellularly researchgate.netoup.com. The enzyme γ-glutamyl transpeptidase (γ-GT), located on the outer surface of the plasma membrane, initiates GSH breakdown by transferring the γ-glutamyl group to an amino acid or water, producing cysteinylglycine (B43971) researchgate.netoup.com. Cysteinylglycine is then cleaved by dipeptidases into cysteine and glycine, which can be transported back into the cell for GSH resynthesis researchgate.net. The export of GSH, GSSG, and GSH S-conjugates out of the cell is therefore an important aspect of glutathione turnover researchgate.net. Intracellular degradation of GSH is limited, contributing to its high intracellular concentration arborassays.com.

Overview of Fluorescent Probes for Biothiol Detection in Biological Systems

The ability to monitor biomolecules in their native environment with high sensitivity and spatial resolution is crucial for biochemical research. Fluorescent probes have become indispensable tools for this purpose.

Advantages of Optical Probes in Real-time Biological Monitoring

Optical probes, including fluorescent probes, offer significant advantages for real-time biological monitoring. They enable non-invasive or minimally invasive detection, allowing for continuous observation of dynamic processes in living cells and organisms lumitex.comnih.govmdpi.comresearchgate.net. Their high sensitivity allows for the detection of analytes at low concentrations, and their specificity can be engineered to target particular molecules within complex biological matrices nih.govresearchgate.net. Fluorescent probes often exhibit fast response times, providing immediate feedback on changes in analyte concentration or environment nih.govingentaconnect.comnih.gov. Furthermore, advancements in microscopy techniques allow for high spatiotemporal resolution, enabling the visualization of molecular events within specific cellular compartments mdpi.commdpi.comnih.gov. The use of fluorescence also allows for ratiometric measurements, which can help to minimize errors caused by variations in probe concentration, excitation source intensity, or detector sensitivity rndsystems.commedchemexpress.comtocris.comtocris.com.

Classification of Fluorescent Probes for Glutathione-Specific Detection

Fluorescent probes for detecting biothiols, including glutathione, are typically designed to undergo a change in their fluorescence properties upon reaction with the target thiol. These probes can be broadly classified based on their structure (e.g., organic small molecules, inorganic nanoparticles) or their sensing mechanism nih.govingentaconnect.commagtech.com.cnsioc-journal.cnresearchgate.netresearchgate.net. Common sensing mechanisms include Michael addition, nucleophilic substitution, cleavage of disulfide bonds, and reaction with electrophilic centers magtech.com.cnresearchgate.netrsc.org.

Designing probes that are selective for GSH over other abundant biothiols like cysteine (Cys) and homocysteine (Hcy), which have similar reactivity, presents a significant challenge researchgate.netrsc.org. Strategies to achieve GSH specificity often exploit the unique structural features of GSH, such as the presence of the glycine residue and the γ-glutamyl linkage, or its higher intracellular concentration compared to Cys and Hcy mdpi.comnih.govmagtech.com.cn.

GSHtracer is an example of a fluorescent probe developed for measuring glutathione levels rndsystems.commedchemexpress.comtocris.comtocris.com. It is described as a ratiometric fluorescent probe, meaning that the ratio of fluorescence intensity at two different emission or excitation wavelengths correlates with the concentration of GSH rndsystems.commedchemexpress.comtocris.comtocris.com. This ratiometric property is advantageous for quantitative measurements in biological systems. Upon binding with GSH, this compound exhibits a shift in its excitation and emission maxima, specifically from 520/580 nm to 430/510 nm rndsystems.commedchemexpress.comtocris.comtocris.com. The change in the fluorescence intensity ratio (F510/F580) is used to determine the GSH concentration rndsystems.comtocris.com. Research has demonstrated the application of this compound for real-time monitoring of glutathione in living cells, highlighting its utility in studying the role of high glutathione levels in maintaining cellular functions, such as stem cell function rndsystems.commedchemexpress.com.

Here is a table summarizing the technical data available for this compound:

PropertyValueSource
Molecular Weight363.41 rndsystems.comtocris.com
Molecular FormulaC21H21N3O3 rndsystems.com
CAS Number1479071-34-5 rndsystems.commedchemexpress.com
Purity≥98% (HPLC) rndsystems.comtocris.com
SolubilitySoluble to 20 mM in DMSO rndsystems.com
StorageStore at -20°C rndsystems.commedchemexpress.com
Ex/Em (without GSH)520/580 nm rndsystems.commedchemexpress.comtocris.comtocris.com
Ex/Em (with GSH)430/510 nm rndsystems.commedchemexpress.comtocris.comtocris.com

Conceptual Framework of Ratiometric Fluorescent Sensing Utilized by this compound

This compound operates based on the principles of ratiometric fluorescent sensing, a technique that offers significant advantages over traditional intensity-based fluorescence measurements. This method relies on detecting changes in the ratio of fluorescence intensities at two distinct wavelengths, rather than relying on the absolute intensity at a single wavelength. nih.govrsc.orgfrontiersin.orgresearchgate.nethoriba.com

Fundamental Principles of Ratiometric Fluorescence Detection and Quantification

Ratiometric fluorescence detection fundamentally involves a probe whose fluorescence properties change measurably and predictably upon interaction with a specific analyte, in this case, glutathione. tocris.comrndsystems.comtocris.commedchemexpress.commedchemexpress.com The key characteristic of a ratiometric probe is its ability to exhibit two distinct fluorescence signals (either in excitation or emission spectra) that respond differently to the analyte concentration. nih.govrsc.orghoriba.com

In the case of this compound, the probe undergoes a significant shift in its excitation and emission maxima upon binding with GSH. tocris.comrndsystems.comtocris.commedchemexpress.commedchemexpress.com Specifically, in the absence or at low concentrations of GSH, this compound exhibits excitation/emission maxima at approximately 520/580 nm. tocris.comrndsystems.comtocris.com Upon binding to GSH, these maxima shift to approximately 430/510 nm. tocris.comrndsystems.comtocris.com

The quantification of GSH concentration is achieved by measuring the ratio of the fluorescence intensity at the two different emission wavelengths, typically the intensity at 510 nm divided by the intensity at 580 nm (F₅₁₀/F₅₈₀). tocris.comrndsystems.comtocris.comnih.gov This ratio correlates directly with the concentration of GSH present. tocris.comrndsystems.comtocris.comnih.gov

The primary advantage of this ratiometric approach is its inherent self-calibration mechanism. nih.govrsc.orgfrontiersin.orgresearchgate.net By taking the ratio of two signals, the measurement becomes less susceptible to various factors that can affect absolute fluorescence intensity, such as variations in probe concentration, excitation source intensity fluctuations, detector sensitivity, and light scattering in the sample. nih.govrsc.orgfrontiersin.orgresearchgate.net This leads to more accurate, reliable, and sensitive quantification of the analyte compared to methods that rely on a single fluorescence intensity measurement. nih.govrsc.orgfrontiersin.orgresearchgate.net

Various photophysical and chemical mechanisms can be employed to achieve ratiometric sensing, including internal charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), fluorescence resonance energy transfer (FRET), and through-bond energy transfer (TBET). nih.gov While the specific mechanism for this compound's ratiometric response involves the change in its electronic structure upon GSH binding, the outcome is a clear and quantifiable shift in its fluorescence spectrum, allowing for precise determination of GSH levels.

Spectral Shift of this compound upon GSH Binding

ConditionExcitation Maximum (λex)Emission Maximum (λem)Ratio Used for Quantification
Without GSH~520 nm~580 nmF₅₁₀/F₅₈₀
Upon GSH Binding~430 nm~510 nmF₅₁₀/F₅₈₀

This spectral shift and the resulting change in the F₅₁₀/F₅₈₀ ratio provide a robust and reliable signal for monitoring GSH levels in biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O3 B2922405 GSHtracer

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-N,N-dimethyl-3-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-23(2)20(25)16(12-22)11-15-10-14-9-13-5-3-7-24-8-4-6-17(18(13)24)19(14)27-21(15)26/h9-11H,3-8H2,1-2H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXQIYZKBAKCHQ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Basis of Gshtracer Functionality

Molecular Recognition and Binding Mechanisms of GSHtracer

The ability of this compound to detect GSH is rooted in its specific chemical structure, which facilitates a direct and reversible interaction with the thiol group of reduced glutathione (B108866).

Specific Interaction of this compound with Intracellular Reduced Glutathione (GSH)

This compound is a coumarin (B35378) derivative that features a cyanoacrylamide group. This specific chemical moiety is engineered to react with the thiol group (-SH) of reduced glutathione in a reversible manner. nih.gov This interaction is highly specific to the reduced form of glutathione (GSH). The probe does not react with the oxidized form, glutathione disulfide (GSSG). nih.gov This selectivity is crucial for accurately measuring the pool of active, reduced glutathione, which is the form that participates in antioxidant defense.

The reaction between this compound and GSH is rapid, reaching a plateau within approximately five minutes. nih.gov While this compound can also react with other intracellular thiols, such as those found in cysteine residues of proteins, its reaction kinetics are significantly faster with GSH. researchgate.net This kinetic preference further enhances the probe's specificity for glutathione in the complex intracellular environment. The reversible nature of the binding allows for the dynamic monitoring of changes in GSH concentration over time. nih.gov

Fluorescence Response Dynamics Upon Glutathione Binding

The binding of GSH to this compound induces a significant change in the probe's electronic structure, leading to a distinct and measurable shift in its fluorescence properties. This change forms the basis of its use as a ratiometric sensor.

Wavelength Shifts in Excitation and Emission Maxima

In its free, unbound state, this compound exhibits maximum excitation and emission wavelengths (λex/λem) at approximately 520 nm and 580 nm, respectively. nih.gov Upon binding to a molecule of reduced glutathione, a notable shift in its fluorescence spectrum occurs. The excitation maximum shifts to a shorter wavelength of around 430 nm, and the emission maximum correspondingly shifts to approximately 510 nm. nih.govnih.gov

This phenomenon, where the emission wavelength is longer than the excitation wavelength, is known as the Stokes shift. nih.gov The significant shift in both excitation and emission peaks upon GSH binding is the key to the probe's ratiometric capabilities, allowing for the simultaneous measurement of both the bound and unbound forms of the probe.

Table 1: Excitation and Emission Maxima of this compound
StateExcitation Maximum (nm)Emission Maximum (nm)
Unbound (Free this compound)~520~580
Bound (this compound-GSH Complex)~430~510

Quantitative Basis of the Ratiometric Signal Transduction in this compound

The shift in fluorescence upon GSH binding allows for ratiometric measurement, a technique that enhances the accuracy and reliability of quantification by taking the ratio of fluorescence intensities at two different wavelengths. In the case of this compound, the ratio of the fluorescence intensity at 510 nm (from the GSH-bound form) to the intensity at 580 nm (from the free form) is calculated (F510/F580). nih.govresearchgate.net

Applications of Gshtracer in Cellular and Molecular Biology

Real-time Monitoring of Intracellular Glutathione (B108866) Dynamics

Real-time monitoring of intracellular GSH levels is essential for studying the dynamic nature of cellular redox state in response to various stimuli and environmental changes. Fluorescent probes that can reversibly bind to GSH and exhibit a change in fluorescence properties are particularly valuable for this purpose.

Time-Resolved Quantification of Cellular GSH Levels with GSHtracer

This compound is a ratiometric fluorescent probe designed for the real-time measurement of glutathione levels in living cells. rndsystems.comtocris.com It operates based on a change in its excitation/emission spectrum upon binding with GSH. Specifically, when this compound binds to GSH, its excitation/emission maximum shifts from 520/580 nm to 430/510 nm. rndsystems.comtocris.com This spectral shift allows for ratiometric measurements, where the ratio of fluorescence intensity at 510 nm (excited at 430 nm) to that at 580 nm (excited at 520 nm), often referred to as the fluorescence ratio (FR), correlates linearly with the GSH concentration. nih.govresearchgate.netnih.govijstemcell.com

This ratiometric property is advantageous as it helps to minimize variations caused by factors such as probe concentration, cell thickness, or excitation light intensity, leading to more accurate quantification of GSH levels within individual cells over time. nih.gov Studies have demonstrated that this compound and its related probes, such as FreSHtracer, can quantitatively monitor real-time GSH dynamics in living cells. nih.govnih.gov For instance, the FR value of FreSHtracer has been shown to linearly correlate with GSH concentration. researchgate.netijstemcell.com The reversible reaction between FreSHtracer and GSH allows for the monitoring of dynamic changes without consuming intracellular GSH. google.com

Research using FreSHtracer has revealed that cellular GSH levels exhibit considerable dynamics in response to environmental stress and culture conditions. nih.gov For example, treatment with hydrogen peroxide (H2O2), an oxidative agent, leads to dynamic changes in the FR of FreSHtracer-loaded cells, reflecting the cellular response to oxidative stress. researchgate.net The ability to monitor these changes in real-time provides valuable insights into the redox buffering capacity of individual cells. nih.gov

Integration of this compound in High-Throughput Live-Cell Imaging Systems

The application of this compound and similar ratiometric probes is compatible with high-throughput live-cell imaging systems. High-throughput imaging (HTI) involves the use of automated microscopy and image analysis to quantitatively capture cellular features on a large scale. nih.gov This allows for the rapid assessment of cellular responses to various perturbations across numerous samples.

Integrating this compound into HTI systems enables the simultaneous monitoring of GSH dynamics in a large number of individual cells or cell populations. This is particularly useful for screening purposes, such as evaluating the effects of different compounds or genetic manipulations on cellular GSH levels and dynamics. A study utilizing a second-generation GSH probe, RealThiol (RT), which operates on similar principles, demonstrated its sensitivity and precision in measuring GSH levels in living cells using a high-throughput imaging system. nih.gov This indicates the feasibility and effectiveness of using ratiometric GSH probes like this compound in automated, high-throughput microscopy platforms for quantitative real-time GSH measurement. nih.gov

This integration facilitates the acquisition of large datasets on GSH dynamics, which can then be analyzed to identify patterns and correlations between GSH status and other cellular parameters. The ability to perform rapid and quantitative measurements across many cells makes HTI with this compound a powerful tool for drug discovery, toxicology studies, and fundamental research into the role of glutathione in various cellular processes.

Analysis of Cellular Heterogeneity in Glutathione Levels

Cellular populations are often heterogeneous, with individual cells exhibiting variations in their molecular composition and functional states. Glutathione levels are not uniform across all cells within a population, and this heterogeneity can have significant implications for cellular function and fate.

Identification and Characterization of GSH-High and GSH-Low Cell Subpopulations using FreSHtracer

FreSHtracer, a reversible chemical probe for GSH, has been instrumental in revealing and characterizing cellular heterogeneity in GSH concentration. nih.govnih.govnih.gov By using FreSHtracer in conjunction with techniques like flow cytometry or fluorescence-activated cell sorting (FACS), researchers can sort cell populations based on their intracellular GSH levels. nih.govijstemcell.comnih.gov The fluorescence ratio (FR) reported by FreSHtracer serves as a reliable indicator of GSH concentration, allowing for the division of a cell population into subpopulations with high and low GSH content (GSH-High and GSH-Low cells). ijstemcell.comnih.gov

Studies have successfully used FreSHtracer-based sorting to isolate GSH-High and GSH-Low subpopulations from various cell types, including mesenchymal stem cells (MSCs). nih.govijstemcell.comnih.govresearchgate.net For example, human MSCs derived from embryonic stem cells have been sorted into GSH-High and GSH-Low subpopulations based on their FreSHtracer fluorescence reaction. nih.gov The FR levels of these sorted subpopulations have been shown to correlate well with directly measured GSH concentrations in cell lysates, validating the sorting method. nih.govijstemcell.com

This approach allows for the detailed characterization of these distinct subpopulations, including their gene expression profiles and functional attributes. Transcriptomic analysis of sorted GSH-High and GSH-Low cells has identified differentially expressed genes, providing insights into the molecular pathways associated with varying GSH levels. nih.gov

Implications of Glutathione Heterogeneity for Cellular Function and Fate

The observed heterogeneity in glutathione levels within a cell population is not merely a passive phenomenon but has significant implications for cellular function and fate. Different GSH levels can reflect varying redox states and antioxidant capacities among individual cells, leading to diverse responses to stress and differential engagement in cellular processes. nih.govresearchgate.netnih.gov

Research using FreSHtracer-sorted subpopulations has demonstrated that cells with higher GSH levels often exhibit enhanced functional capacities. nih.govresearchgate.netnih.gov For instance, GSH-High MSCs have shown improved "stemness," evidenced by higher colony formation capacity and enhanced migration activity in vitro compared to GSH-Low cells. nih.govijstemcell.com Furthermore, MSCs with high cellular GSH levels have demonstrated enhanced in vitro chondrogenesis and in vivo cartilage regeneration. researchgate.netnih.gov

Glutathione heterogeneity can also influence cellular responses to oxidative stress. Cells with higher GSH content are generally better equipped to handle reactive oxygen species (ROS), which are important signaling molecules but can also cause damage. mdpi.comnih.govkoreamed.org The dynamic changes and heterogeneity in GSH levels in repopulating stem cells depend on oxidative stress or culture conditions. nih.gov Monitoring this heterogeneity can advance our understanding of how individual cells within a population respond to oxidative challenges. nih.gov

Gshtracer in Redox Biology and Oxidative Stress Studies

Assessment of Cellular Antioxidant Capacity Using GSHtracer

The antioxidant capacity of a cell is its ability to neutralize reactive oxygen species (ROS) and maintain a balanced redox environment. This compound aids in assessing this capacity by providing a quantitative measure of one of the most important antioxidant molecules, glutathione (B108866).

Under normal physiological conditions, the majority of glutathione is in its reduced form. arborassays.com However, during periods of oxidative stress, GSH is consumed in the process of neutralizing ROS, leading to a decrease in its intracellular concentration and an increase in the level of GSSG. gbiosciences.comnih.gov This shift in the GSH/GSSG ratio is a hallmark of oxidative stress. arborassays.com A decline in GSH levels is considered a marker of oxidative stress and has been observed to decrease with age in various tissues. scispace.com Therefore, by measuring intracellular GSH levels, this compound provides a direct assessment of a cell's capacity to counteract oxidative insults.

Table 1: Changes in Glutathione Levels Under Oxidative Stress

ConditionRelative GSH LevelRelative GSSG LevelGSH/GSSG RatioImplication
NormalHighLowHighHealthy Redox State
Oxidative StressLowHighLowImpaired Antioxidant Capacity

Fluorescent probes like this compound are indispensable for monitoring dynamic changes in the intracellular redox state. nih.gov These tools allow for real-time observation of cellular responses to various stimuli. this compound, being a ratiometric probe, offers a distinct advantage by allowing for the calculation of a ratio between two fluorescence intensities (F510/F580), which directly correlates with the GSH concentration. tocris.comnih.gov This ratiometric measurement minimizes the influence of variations in probe concentration, cell thickness, and instrument settings, leading to more accurate and reliable data.

The ability to monitor these changes in real-time provides valuable insights into the kinetics of cellular redox signaling and the immediate effects of oxidative challenges. Other fluorescent probes, such as redox-sensitive green fluorescent proteins (roGFPs), have also been developed to monitor specific thiol-disulfide equilibria within living cells. researchgate.netnih.gov

Investigating Cellular Responses to Exogenous and Endogenous Oxidative Challenges

Cells are constantly subjected to oxidative challenges from both external (exogenous) and internal (endogenous) sources. This compound is a powerful tool for investigating how cells respond to these stressors at the molecular level.

A key application of this compound is the precise quantification of GSH depletion following exposure to oxidative stressors. For instance, treatment of cells with pro-oxidants leads to a measurable decrease in intracellular GSH levels as the antioxidant is consumed to neutralize the reactive species. nih.govnih.gov This depletion can be accurately tracked over time using this compound, providing quantitative data on the cell's capacity to handle a specific oxidative insult.

Research has shown that in response to certain stressors, "sensitive" cell lines exhibit a significant depletion of total GSH levels, whereas "resistant" cell lines maintain their GSH levels. nih.gov This highlights the importance of GSH in determining cellular fate in response to oxidative challenges.

Table 2: Example of this compound Application in Monitoring GSH Depletion

Cell LineTreatmentF510/F580 Ratio (correlates with GSH)Interpretation
SensitiveControlHighNormal GSH Level
SensitiveOxidative StressorLowSignificant GSH Depletion
ResistantControlHighNormal GSH Level
ResistantOxidative StressorHighMaintained GSH Level

By enabling the real-time monitoring of GSH dynamics, this compound plays a crucial role in unraveling the complex mechanisms of cellular responses to oxidative stress. The maintenance of GSH homeostasis is critical, and its depletion can lead to an imbalance in the redox potential, a state characteristic of oxidative stress. nih.gov

The data obtained using this compound can be correlated with other cellular events, such as the activation of signaling pathways, changes in gene expression, and the induction of apoptosis. This allows researchers to build a comprehensive picture of how cells sense, respond to, and adapt to oxidative stress. For example, understanding how different compounds or treatments affect GSH levels can provide insights into their mechanisms of action and their potential to either induce or protect against oxidative damage.

This compound, also referred to in related research as FreSHtracer, is a fluorescent probe designed for the real-time monitoring of glutathione (GSH) levels in living cells. bio-techne.comnih.gov It functions ratiometrically, exhibiting a shift in its excitation/emission maxima upon binding with GSH. bio-techne.com This property allows for the correlation of fluorescence ratios with intracellular GSH concentrations, providing a tool to investigate the dynamic changes and heterogeneity of GSH within cells. bio-techne.comnih.gov Glutathione is a crucial non-protein thiol that plays a significant role as an antioxidant and redox regulator in cellular processes. nih.govfishersci.at

Gshtracer in Specific Biological Systems and Preclinical Disease Models

Investigations in Cancer Biology Utilizing GSHtracer

Correlation of Glutathione (B108866) Status with Intrinsic Resistance Mechanisms to Therapeutic Interventions

Elevated levels of glutathione in cancer cells have been strongly correlated with intrinsic resistance mechanisms to various therapeutic interventions, including chemotherapy and radiotherapy. cas.cnrsc.orgcas.cnmdpi.comgulhanemedj.orgnih.govspandidos-publications.comnih.gov High intracellular GSH concentrations can counteract the oxidative stress induced by prooxidant therapies, detoxify chemotherapeutic agents through conjugation catalyzed by glutathione S-transferases (GSTs), and favor the repair of DNA damage. rsc.orgnih.govnih.gov

Research utilizing sensitive probes has demonstrated higher basal GSH levels in certain cancer cell lines compared to their normal counterparts. For instance, a naphthalimide–sulfoxide based fluorogenic probe (Na-8) revealed elevated GSH levels in liver cancer HepG2 cells compared to normal L02 cells. cas.cncas.cnnih.gov This elevated GSH was associated with resistance to doxorubicin (B1662922) in HepG2 cells. cas.cnnih.gov The mechanism may involve the preconditioning of cancer cells by intrinsic oxidative stress, leading to higher GSH levels that protect against further oxidative insult from chemotherapy. cas.cnnih.gov

Glutathione-related enzymes, such as gamma-glutamyl transpeptidase (GGT) and glutathione S-transferase (GST), also play significant roles in drug resistance. Increased GGT activity, often observed in tumor cells with high metabolic rates, can influence GSH availability and is linked to drug resistance, potentially by facilitating the conjugation of drugs with GSH. mdpi.comspandidos-publications.com High GGT expression and low expression of the GSH-degrading enzyme ChaC1 have been identified as pivotal factors in developing drug-resistant phenotypes in tumors. spandidos-publications.com GSTs, particularly GSTP1-1, are implicated in detoxifying reactive compounds using glutathione, and their elevated levels are associated with drug resistance. nih.govresearchgate.netnju.edu.cn Probes capable of detecting GST activity have been developed to reveal the relationship between GST and drug resistance. researchgate.net

Applications of this compound in Preclinical Tumor Models and Therapeutic Efficacy Studies

Glutathione tracing methodologies are valuable tools in preclinical tumor models to assess glutathione metabolism in vivo and evaluate the efficacy of therapeutic strategies aimed at modulating glutathione levels. Techniques such as Tc-99m glutathione scintigraphy have been explored for visualizing in vivo GSH metabolism in tumor cells. gulhanemedj.org This approach has the potential to provide physiological information about chemo- or radio-therapy resistance by monitoring GSH levels. gulhanemedj.org Studies using Tc-99m GSH scintigraphy in patients with lung cancer showed increased tracer uptake in primary tumor sites, suggesting its potential to demonstrate GSH metabolism in malignant lesions. gulhanemedj.org

Fluorescent probes allow for real-time imaging of intracellular GSH fluctuations in live cancer cells and tumor models. cas.cnrsc.orgcas.cnnih.gov These probes can be used to monitor changes in GSH levels in response to therapeutic interventions, providing insights into the mechanisms of drug action and resistance. For example, the probe Na-8 was used to monitor dynamic changes of intracellular GSH levels in liver cancer cells challenged by doxorubicin. cas.cncas.cn Another near-infrared (NIR) fluorescent probe demonstrated in vivo bioimaging and tumor enrichment capabilities in tumor-bearing mouse models, enabling the study of glutathione's role in ischemia-reperfusion injury in the brain, with more pronounced effects observed in aging groups. rsc.org

Modulating glutathione levels is a potential strategy to counteract cancer progression and therapy resistance. mdpi.com Preclinical studies using glutathione tracers or probes can help evaluate the effectiveness of interventions aimed at depleting or enhancing glutathione in tumors to improve therapeutic outcomes.

Studies in Aging and Metabolic Research with Glutathione Tracers

Glutathione homeostasis undergoes significant changes during aging, impacting cellular function and contributing to age-related diseases. Glutathione tracers and related methodologies are employed to investigate these changes in cellular and preclinical aging models and to explore the intricate links between metabolism, redox biology, and aging.

Analysis of Glutathione Homeostasis in Cellular and Preclinical Aging Models

Studies in various aging models, including Caenorhabditis elegans and mice, have utilized methods to assess glutathione levels and redox state, providing insights into age-related alterations in glutathione homeostasis. Research in C. elegans showed that aging leads to a pro-oxidizing shift of the GSH/GSSG ratio, with declines in GSH levels beginning from early adulthood. core.ac.uknih.gov In mice, age-related changes in mitochondrial GSH content and GSH:GSSG ratios have been observed in different tissues. nih.gov An increase in GSSG concentration and a decrease in the GSH pool size appear to be key factors affecting the glutathione redox state during aging in mice. nih.gov

While some studies in older humans and animal models suggest a potential decrease in brain GSH levels with age, other in vivo human work indicates that brain GSH might be higher in older age, potentially as an upregulation in response to increased oxidative stress. nih.gov Studies using fluorescent probes have also been employed to assess glutathione levels in the context of aging. acs.orgmdpi.comubc.ca However, it is important to note that the specificity of some commonly used probes for solely detecting glutathione has been questioned, with some also reacting with other thiols like gamma-glutamylcysteine (B196262) and cysteinylglycine (B43971). ubc.caubc.ca

Age-related decline in glutathione levels is generally related to impaired GSH biosynthesis. researchgate.net The capacity for de novo GSH biosynthesis may be compromised during aging due to losses in the catalytic activity of glutamate (B1630785) cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.govfrontiersin.org

Exploring the Intersections of Metabolism, Redox Biology, and Aging Processes

Glutathione stands at the intersection of metabolism and redox biology, playing a crucial role in maintaining the cellular redox environment which is intimately linked to the aging process. rsc.orgnih.govacs.orgmdpi.comubc.caresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comnih.govaging-us.comoklahomanathanshockcenteronaging.orgfrontiersin.orgnih.govnih.gov The redox theory of aging posits that a progressive age-dependent decrease in cysteine/cystine and GSH/GSSG redox potentials contributes to aging. researchgate.net

Metabolic changes associated with aging can impact glutathione homeostasis. For example, altered mitochondrial function, which is well established to occur with aging, can influence nucleoside metabolism and potentially affect glutathione levels. aging-us.com Dysfunctional glutathione synthesis leading to GSH depletion exacerbates oxidative stress, which is linked to the pathogenesis of aging-related neurodegenerative diseases. mdpi.com

Studies using tracers to assess glutathione synthesis rates can provide insights into the metabolic capacity for maintaining redox balance during aging. For instance, measuring GSH synthesis as a functional marker of protein adequacy using a precursor-product method has been applied in healthy older adults. scholaris.ca Dietary interventions aimed at restoring glutathione synthesis, such as supplementation with cysteine and glycine (B1666218), have shown promise in improving glutathione status and reducing oxidative stress in conditions associated with aging and metabolic dysfunction like uncontrolled diabetes. researchgate.netmdpi.com

The intricate interplay between glutathione metabolism, oxidative stress, and metabolic pathways is a key area of research in aging, with glutathione tracers and probes serving as valuable tools to unravel these complex relationships. rsc.orgnih.govacs.orgmdpi.comubc.caresearchgate.netresearchgate.netmdpi.commdpi.comnih.govaging-us.comoklahomanathanshockcenteronaging.orgfrontiersin.orgnih.govnih.gov

Assessing Metabolic Consequences of Dietary and Environmental Factors on Glutathione Synthesis in Cellular Models

Glutathione is synthesized from the amino acids glutamate, cysteine, and glycine through two ATP-dependent enzymatic steps catalyzed by gamma-glutamylcysteine synthetase (GCL) and glutathione synthetase. frontiersin.orgmdpi.commdpi.commdpi.comoup.com The availability of cysteine is often the rate-limiting factor in glutathione biosynthesis. mdpi.comnih.govmdpi.commdpi.com

Studies in cellular models can assess how the availability of these precursor amino acids, influenced by diet, affects glutathione synthesis rates. For example, changes in protein consumption can alter plasma glutathione synthesis levels. nih.gov Dietary supplementation with glutathione precursor amino acids like cysteine and glycine can restore GSH synthesis in conditions of deficiency. researchgate.netmdpi.com

Environmental factors such as exposure to pollutants, smoke, ultraviolet rays, and certain chemicals can induce oxidative stress, increasing the demand for glutathione and influencing its synthesis and metabolism in cells. researchgate.netnih.govnih.govmdpi.comnih.gov Cellular models allow for controlled experiments to study how these environmental challenges affect glutathione homeostasis and the activity of enzymes involved in its synthesis and degradation. nih.govmdpi.comnih.gov Genetic factors also interact with environmental factors to influence glutathione homeostasis. nih.govscielo.br

Using tracers or by measuring the levels of glutathione and its precursors and related enzymes, researchers can assess the impact of various dietary components and environmental exposures on the capacity of cells to synthesize and maintain adequate glutathione levels. researchgate.netscholaris.canih.govmdpi.compnas.org For instance, studies have examined how branched-chain amino acid limitation or H+ stress affects glutathione homeostasis in yeast models. nih.gov

These cellular studies are crucial for understanding the fundamental mechanisms by which external factors modulate glutathione metabolism and for identifying potential nutritional or environmental interventions to optimize glutathione status. researchgate.netmdpi.comnih.govnih.govnih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.netoup.comscielo.brpnas.org

Methodological Considerations and Advancements with Gshtracer

Integration of GSHtracer with Advanced Cellular Imaging Techniques

This compound probes are engineered for compatibility with modern, high-resolution imaging platforms, enabling detailed investigation of subcellular GSH pools and dynamics. Their photophysical properties, including suitable excitation and emission spectra, high quantum yield, and photostability, make them versatile tools for live-cell imaging. nih.gov

Application in Confocal Microscopy and High-Content Imaging Platforms

The integration of this compound with laser scanning confocal microscopy allows for the high-resolution, three-dimensional visualization of GSH distribution within intact cells. This capability is crucial for studying the distinct roles of GSH in different organelles, such as the mitochondria, endoplasmic reticulum, and nucleus. Ratiometric fluorescent probes are particularly advantageous as they permit quantitative measurements of analyte concentrations that are independent of probe concentration, minimizing variability due to uneven probe loading or cell morphology. nih.govacs.org

High-content imaging (HCI) and high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis software, can leverage this compound to quantify GSH levels and distribution across large cell populations. nih.gov This high-throughput approach is invaluable for screening compound libraries to identify modulators of cellular GSH, studying drug-induced oxidative stress, and characterizing disease models. The ability to multiplex this compound with other fluorescent markers (e.g., for cell viability, apoptosis, or specific organelles) further enhances the data-rich output of HCI systems.

Utilization in Flow Cytometry for Quantitative Analysis and Cell Sorting

Flow cytometry, a technique for analyzing the physical and chemical characteristics of single cells in a fluid stream, is readily adaptable for use with this compound. researchgate.net This combination allows for the rapid, quantitative analysis of GSH levels in thousands of individual cells per second, providing population-level statistics and revealing cellular heterogeneity that would be obscured by bulk lysate measurements. nih.govnih.gov Probes such as ThiolQuant Green (TQ Green) and RealThiol (RT) have been successfully used in fluorescence-activated cell sorting (FACS) to measure changes in GSH levels. nih.govnih.gov

The quantitative data generated by this compound in flow cytometry correlates well with results from established biochemical assays on cell lysates. nih.gov This enables researchers to:

Quantify population-wide shifts in GSH content in response to stimuli, toxins, or therapeutic agents.

Identify and isolate subpopulations of cells with distinct redox profiles using FACS. This is particularly useful for studying phenomena like drug resistance, where subpopulations of cells may exhibit elevated GSH levels. nih.gov

Correlate GSH levels with other cellular markers , such as surface proteins, cell cycle status, or reporters of signaling pathway activation, through multi-parameter analysis.

Comparative Analysis of this compound with Established Glutathione (B108866) Measurement Methodologies

While this compound and similar fluorescent probes provide powerful capabilities for live-cell analysis, their performance and applications must be evaluated in the context of traditional and alternative technologies.

Comparison with Spectrophotometric Assays for Glutathione Quantification

Spectrophotometric methods, particularly the glutathione reductase (GR) recycling assay, have long been the standard for quantifying total glutathione in bulk samples. This assay relies on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.

While robust for cell lysates, spectrophotometric assays have significant limitations compared to this compound. They are destructive, requiring cell lysis, which precludes any analysis of live-cell dynamics or spatial information. Furthermore, these bulk measurements average the GSH content across the entire cell population, masking important cell-to-cell heterogeneity.

ParameterThis compound (Fluorescent Probe)Spectrophotometric Assay (e.g., DTNB)
PrincipleFluorescence emission upon reaction with GSHColorimetric change upon enzymatic reaction
Sample TypeLive or fixed cellsCell or tissue lysates
Live-Cell AnalysisYes, enables real-time dynamic monitoringNo, destructive method
Spatial ResolutionSubcellular localization (e.g., mitochondria, nucleus)None (bulk measurement)
Cellular HeterogeneityReveals cell-to-cell variationsAverages entire population
ThroughputHigh (compatible with HCS and flow cytometry)Moderate (plate-reader based)

Evaluation Against Mass Spectrometry-Based Approaches (e.g., HPLC-MS, GC/MS) for Glutathione Species Determination and Isotopic Tracer Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is considered the gold standard for the accurate quantification of metabolites, including both reduced (GSH) and oxidized (GSSG) glutathione. nih.gov Techniques like HPLC-MS/MS offer exceptional selectivity and sensitivity, allowing for the precise measurement of GSH and GSSG concentrations in complex biological matrices. researchgate.net

The primary advantage of MS-based methods is their ability to provide absolute quantification and to distinguish between different thiol species with high confidence. nih.gov However, like spectrophotometric assays, conventional LC-MS/MS requires cell lysis, precluding real-time analysis in living cells. While fluorescent probes like this compound may not achieve the same level of absolute quantitative accuracy as MS, they provide indispensable information on dynamic changes and spatial distribution within the living cellular environment, which MS cannot capture. nih.gov These two methods are therefore highly complementary; MS can validate the quantitative measurements made by fluorescent probes in cell populations, while the probes can reveal the dynamic and localized behavior of GSH that MS analysis implies. nih.gov

ParameterThis compound (Fluorescent Probe)Mass Spectrometry (e.g., HPLC-MS/MS)
PrincipleFluorescence imagingMass-to-charge ratio detection
Key AdvantageLive-cell imaging, spatiotemporal resolutionGold standard for absolute quantification, high specificity
Sample PreparationDirect staining of live cellsCell lysis, extraction, derivatization (often)
Real-Time KineticsYesNo (endpoint measurements)
Species DifferentiationGenerally specific for GSH, may not distinguish GSSGCan precisely quantify both GSH and GSSG
ThroughputVery high (imaging, flow cytometry)Lower (serial sample analysis)
ComplementarityMS validates probe-based quantification, while probes provide the dynamic and spatial context for MS data. nih.gov

Addressing Challenges in In Vitro Model Systems for Redox Research

The utility of in vitro models in redox research is contingent on their ability to faithfully recapitulate the physiological redox conditions of their in vivo counterparts. Standard cell culture conditions often inadvertently introduce artifacts that can significantly alter cellular redox balance, thereby affecting the performance and interpretation of measurements obtained with probes like this compound.

Strategies for Mimicking In Vivo Redox Conditions in Cultured Cells

A primary challenge in translating in vitro findings to in vivo contexts is the marked difference in oxygen tension. Most standard cell culture incubators maintain an atmospheric oxygen level of approximately 18-21%, a condition known as hyperoxia when compared to the much lower physiological oxygen levels (physioxia), which typically range from 1-6% in various tissues. nih.govnih.gov This discrepancy can lead to increased production of reactive oxygen species (ROS) and alterations in the expression of redox-sensitive genes, thereby impacting the baseline GSH levels and the cellular response to oxidative stressors. nih.govmdpi.com

To create a more physiologically relevant environment for studies utilizing this compound, researchers are increasingly adopting strategies to mimic in vivo oxygen levels. The use of specialized incubators with controlled oxygen capabilities allows for the cultivation of cells under physioxic conditions. scintica.com This approach has been shown to more accurately reflect the in vivo transcriptome and cellular metabolism, providing a more reliable baseline for GSH measurements with this compound. nih.gov

Another strategy involves the use of three-dimensional (3D) cell culture models, such as spheroids and organoids. These models better replicate the cell-cell and cell-matrix interactions found in tissues, as well as the nutrient and oxygen gradients that are characteristic of the in vivo microenvironment. researchgate.net The use of this compound in these 3D models can provide more physiologically relevant data on GSH dynamics within a tissue-like structure. However, the imaging and quantification of the fluorescent signal from this compound in these complex 3D structures can present their own technical challenges. researchgate.net

The composition of the cell culture medium is another critical factor. Standard media formulations may lack certain in vivo micronutrients or contain supraphysiological concentrations of others, which can influence cellular redox homeostasis. vistalab.com The supplementation of media with specific antioxidants or their precursors can help to better mimic the in vivo redox environment, though this must be done with careful consideration of the specific cell type and experimental question.

Interactive Table: Strategies to Mimic In Vivo Redox Conditions

StrategyDescriptionAdvantages for this compound Studies
Physioxic Culture Culturing cells in incubators with controlled, lower oxygen levels (typically 1-6% O2) to match physiological conditions. nih.govnih.govProvides a more accurate baseline of cellular GSH levels and redox status, leading to more physiologically relevant this compound measurements. nih.gov
3D Cell Culture Growing cells as spheroids or organoids to replicate tissue architecture and microenvironmental gradients. researchgate.netAllows for the study of GSH dynamics with this compound in a more complex, tissue-like context, revealing spatial variations in redox state.
Media Optimization Adjusting the composition of the culture medium to better reflect the in vivo nutrient and antioxidant environment. vistalab.comCan help to maintain a more physiological intracellular redox balance, improving the accuracy of this compound as a reporter of cellular GSH.

Influence of Cell Culture Parameters on Cellular Redox Responses and this compound Performance

The performance of this compound and the cellular redox responses it measures are highly sensitive to a range of cell culture parameters. tecnic.eu Deviations from optimal conditions can lead to cellular stress, altered metabolism, and consequently, inaccurate or misleading data. nih.gov

Temperature and pH: Most mammalian cell lines are cultured at 37°C, and even minor fluctuations in temperature can impact metabolic rates and cellular redox balance. ibidi.com Similarly, maintaining a stable pH, typically between 7.2 and 7.4, is crucial, as pH shifts can affect enzyme activity and cellular signaling pathways involved in redox regulation. tecnic.eu The buffering system of the culture medium, often dependent on the carbon dioxide (CO2) concentration in the incubator, must be carefully controlled to prevent such fluctuations. ibidi.com

Cell Density and Confluency: The density at which cells are plated and their degree of confluency can significantly influence their metabolic state and redox environment. nih.gov Overcrowding can lead to nutrient depletion and the accumulation of metabolic byproducts, inducing cellular stress and altering GSH levels. nih.gov Conversely, very sparse cultures may lack important cell-cell signaling cues that influence redox homeostasis. Therefore, it is essential to standardize seeding densities and experimental endpoints related to confluency when using this compound to ensure reproducibility. nih.gov

Media Composition and Serum: The choice of basal medium and the concentration of supplements, particularly fetal bovine serum (FBS), can have a profound impact on cellular redox status. mblintl.com FBS is a complex mixture of growth factors, hormones, and other components that can vary between batches, introducing a significant source of experimental variability. mblintl.com For studies with this compound that require precise control over the redox environment, the use of serum-free or chemically defined media may be preferable to minimize this variability. mblintl.com

Interactive Table: Influence of Cell Culture Parameters on this compound Performance

ParameterInfluence on Cellular Redox and this compoundRecommendations for Optimal Performance
Temperature Affects metabolic rates and enzyme kinetics, which can alter GSH synthesis and turnover. ibidi.comMaintain a stable and optimal temperature (e.g., 37°C for most mammalian cells) using a calibrated incubator. ibidi.com
pH Influences enzyme activity and cellular signaling pathways involved in redox homeostasis. tecnic.euTightly control the pH of the culture medium, typically between 7.2-7.4, through proper CO2 concentration and buffering. tecnic.eu
Cell Density Can lead to nutrient depletion, waste accumulation, and altered cell signaling at high densities, impacting GSH levels. nih.govStandardize seeding densities and perform experiments at a consistent level of confluency to ensure reproducibility. nih.gov
Media and Serum The composition of the medium and the variability of serum batches can significantly affect the cellular redox environment. mblintl.comConsider using serum-free or chemically defined media for experiments requiring high reproducibility and control over redox conditions. mblintl.com

By carefully considering and controlling these methodological aspects, researchers can enhance the reliability and physiological relevance of data obtained using this compound in in vitro model systems, thereby advancing our understanding of the intricate role of glutathione in cellular health and disease.

Future Directions and Emerging Research Avenues for Gshtracer

Development of Next-Generation Glutathione-Sensing Probes

The continuous development of glutathione-sensing probes aims to overcome current limitations and enhance their utility in diverse biological contexts. This involves exploring novel materials and mechanisms for detection, striving for improved sensitivity, selectivity, and the ability to perform long-term, quantitative measurements in living systems.

Exploration of Novel Fluorophore Platforms and Enhanced Detection Mechanisms

Future efforts in glutathione (B108866) sensing are directed towards the exploration of novel fluorophore platforms and enhanced detection mechanisms. Researchers are investigating various materials, including organic fluorescent compounds, fluorescent nanomaterials like quantum dots and carbon dots, and even fluorescent indicators combined with non-fluorescent nanomaterials. mdpi.comrsc.org These platforms offer potential advantages such as tunable fluorescence properties, high sensitivity, and compatibility with biological systems. rsc.orgrsc.org

Detection mechanisms are also being refined. Beyond traditional approaches like redox-based responses and dissociated/demetallation-based reactions, researchers are exploring methods based on Förster resonance energy transfer (FRET) and static quenching effects. rsc.orgrsc.org Novel strategies involve the design of probes that undergo specific reactions with the thiol group of glutathione, such as nucleophilic substitution, nucleophilic addition, or reduction reactions, leading to a change in fluorescence intensity. mdpi.comnih.gov The aim is to develop probes with improved selectivity for glutathione over other biothiols like cysteine and homocysteine, which have similar chemical structures. bohrium.comrsc.org

Current research highlights the development of probes with low detection limits, enabling the sensing of glutathione at micromolar or even nanomolar concentrations. mdpi.comrsc.orgresearchgate.net For example, studies have reported probes with detection limits ranging from 12 nM to 36 μM, depending on the platform and mechanism employed. mdpi.comrsc.org

Fluorophore Platform / MechanismDetection Limit (GSH)Reference
Boron and nitrogen doped carbon dots (B,N-CDs) and MnO₂ nanosheets0.32 μM rsc.org
Dual-emission carbon dots (Hg²⁺ quenched)270 nM rsc.org
N,S-CQD-MnO₂ nano-composite (FRET-based)12 nM rsc.org
Organic fluorescent compounds (nucleophilic reactions)70 nM - 36 μM mdpi.comnih.gov
Carbon quantum dots functionalized with BPMA-CQDs/Cu(II)0.31 μM nih.gov
Iron-copper MOF (colorimetric)0.439 μM - 2.13 μM researchgate.net
BODIPY-based probes immobilized on silicon oxide microchipsIntracellular range (1-10 mM) evaluated csic.es

Challenges remain in achieving quantitative intracellular analysis, dynamic monitoring, and ensuring compatibility with the biological environment for long-term tracking. rsc.orgcsic.es Future probes aim for improved water solubility and to overcome issues like aggregation-caused quenching (ACQ). csic.es

Integration with Systems Biology and Multi-omics Approaches

Integrating glutathione sensing data with systems biology and multi-omics approaches is a crucial future direction to gain a more comprehensive understanding of cellular redox state and its interplay with other biological processes.

Comprehensive Analysis of Redox Networks Through Combination of GSHtracer Data with Omics Platforms

Combining this compound data with various omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, allows for a more comprehensive analysis of redox networks. cmbio.ionih.gov This integrated approach moves beyond measuring glutathione levels in isolation to understanding how glutathione metabolism and redox state are regulated at the genetic, transcriptomic, and proteomic levels, and how they influence downstream metabolic pathways. nih.govmdpi.com

This integration helps in navigating data complexity and building a consistent and biologically meaningful narrative about redox dynamics within the broader cellular context. cmbio.ioazolifesciences.com It can reveal how changes in gene expression affect protein levels, ultimately shaping metabolic pathways and influencing the glutathione shunt. mdpi.comazolifesciences.com

Future research will focus on developing robust computational tools and data analysis methods, including network construction, machine learning, and big data visualization, to effectively integrate and interpret diverse omics datasets alongside glutathione sensing data. azolifesciences.combioscipublisher.com This will facilitate the identification of key genes, proteins, and metabolic pathways that are critically linked to glutathione status and redox regulation in various physiological and pathological conditions. mdpi.comresearchgate.net

Advancements in Preclinical Research Models Utilizing this compound

The application of this compound and similar probes in advanced preclinical research models is essential for translating findings from basic research to a more physiologically relevant context and gaining deeper insights into disease mechanisms and potential therapeutic interventions.

Application in Organoid and Advanced Animal Models for Deeper Elucidation of Disease Mechanisms

Future research will increasingly utilize this compound or similar glutathione probes in organoid and advanced animal models to gain a deeper understanding of disease mechanisms. researchgate.netnih.gov Organoids, as three-dimensional in vitro models derived from stem cells or patient tissues, recapitulate key aspects of tissue architecture and function, offering a more physiologically relevant system compared to traditional 2D cell cultures. researchgate.netresearchgate.net Applying glutathione probes in organoids allows for the study of glutathione dynamics and redox changes within a more complex cellular environment, providing insights into disease progression and therapeutic responses. nih.govmdpi.com For example, glutathione levels and redox status have been evaluated in intestinal organoids to explore differences between healthy and diseased states. mdpi.com

Advanced animal models, including genetically engineered models and patient-derived xenografts, offer the ability to study glutathione dynamics in a whole-organism context. virscio.comtri.edu.au While traditional animal testing remains a critical component of preclinical research, there is a growing emphasis on utilizing advanced models that more accurately replicate human disease conditions and immune responses. tri.edu.auemkatech.com Incorporating this compound or similar probes in these models enables real-time monitoring of glutathione levels in specific tissues or organs, correlating these changes with disease pathology and evaluating the efficacy of interventions aimed at modulating redox homeostasis. nih.gov The use of probes with near-infrared (NIR) capabilities is particularly promising for in vivo imaging in animal models. nih.govacs.org

These models provide valuable platforms for studying the role of glutathione in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. mdpi.comrsc.orginnoserlaboratories.com

Exploring Complex Intercellular Interactions within Diverse Cellular Microenvironments

This compound and similar probes are valuable tools for exploring complex intercellular interactions within diverse cellular microenvironments. The cellular microenvironment, encompassing cell-cell interactions, cell-extracellular matrix interactions, and soluble factors, significantly influences cellular behavior and function. frontiersin.orgumich.edu Glutathione plays a crucial role in maintaining the redox balance within these microenvironments and can influence cell communication and signaling. frontiersin.orgnih.gov

Future research will leverage glutathione probes to investigate how glutathione levels and redox status in one cell type can impact the function and redox state of neighboring cells within a complex tissue or tumor microenvironment. researchgate.netnih.gov This is particularly relevant in understanding the dynamics of redox signaling in processes such as immune cell activation, cancer cell proliferation and metastasis, and the response to therapeutic agents. rsc.orgnih.gov

Studies have already demonstrated the utility of thiol-specific probes in monitoring the relationship between cellular glutathione levels and gap junctional intercellular communication, highlighting the direct correlation between glutathione status and cell-to-cell communication. nih.gov Future applications of this compound could involve using the probe in co-culture systems, 3D tissue models, and in vivo models to visualize and quantify glutathione transfer and redox signaling between different cell populations. researchgate.netumich.edu This will provide critical insights into how intercellular redox communication contributes to tissue homeostasis and disease pathogenesis.

Q & A

Q. How does GSHtracer function as a ratiometric probe for GSH quantification?

this compound operates via a ratiometric fluorescence mechanism, where binding to glutathione (GSH) induces a measurable shift in excitation/emission wavelengths. Specifically, the probe transitions from Ex/Em 520/580 nm (unbound state) to 430/510 nm upon GSH interaction. This dual-wavelength response allows for normalization against environmental variables (e.g., probe concentration, photobleaching), enhancing measurement accuracy in dynamic biological systems .

Q. What are the optimal experimental conditions for using this compound in cellular imaging?

Key parameters include:

  • pH : Maintain physiological pH (7.0–7.4) to avoid altering GSH-probe binding kinetics.
  • Temperature : Use 37°C for live-cell assays to mimic physiological conditions.
  • Loading concentration : Optimize probe concentration (e.g., 1–10 µM) to balance signal intensity and cytotoxicity.
  • Incubation time : Allow 30–60 minutes for cellular uptake, validated via control experiments with GSH-depleted cells .

Q. How to calibrate this compound for accurate GSH concentration measurements?

Calibration involves:

  • Generating a standard curve using known GSH concentrations (0–10 mM) in buffer solutions.
  • Measuring fluorescence ratios (430/510 nm vs. 520/580 nm) to establish a linear relationship.
  • Validating the curve in cell lysates spiked with GSH to account for matrix effects .

Q. What controls are essential when employing this compound in live-cell assays?

Critical controls include:

  • Negative controls : Cells treated with GSH synthesis inhibitors (e.g., BSO) to confirm probe specificity.
  • Autofluorescence controls : Untreated cells to assess background signal.
  • Technical replicates : Multiple imaging sessions to evaluate reproducibility .

Q. How to validate this compound specificity against other cellular thiols (e.g., cysteine)?

Perform competitive binding assays:

  • Incubate this compound with excess competing thiols (e.g., 10 mM cysteine).
  • Monitor fluorescence ratio changes; minimal shifts indicate high GSH specificity.
  • Cross-validate with HPLC or enzymatic assays for absolute GSH quantification .

Advanced Research Questions

Q. How to resolve discrepancies in this compound data between in vitro and in vivo models?

Discrepancies may arise from differences in GSH turnover rates or probe accessibility. Mitigation strategies:

  • Cross-validation : Use complementary methods (e.g., LC-MS, Ellman’s assay) in parallel.
  • Tissue-specific calibration : Adjust calibration curves for tissue homogenates to account for matrix interference.
  • Dynamic range adjustment : Optimize probe concentration for in vivo models with lower GSH levels .

Q. What methodologies exist for integrating this compound with other redox probes in multiplex assays?

To avoid spectral overlap:

  • Select probes with non-overlapping emission spectra (e.g., ROS probes like DCFH-DA).
  • Use sequential imaging with wavelength-specific filters.
  • Validate compatibility via control experiments in redox-modulated cells (e.g., H₂O₂-treated) .

Q. How to address photobleaching or signal drift during longitudinal this compound imaging?

  • Minimize exposure : Use lower light intensity and shorter exposure times.
  • Ratiometric correction : Calculate the 430/510 nm to 520/580 nm ratio to normalize signal decay.
  • Post-hoc correction : Apply algorithms (e.g., bleach correction in ImageJ) to raw data .

Q. What statistical approaches are recommended for analyzing ratiometric data from this compound?

  • Normalization : Express data as fold-change relative to baseline (e.g., untreated controls).
  • Multivariate analysis : Use ANOVA or mixed-effects models for time-course data.
  • Outlier detection : Apply Grubbs’ test to exclude technical artifacts .

Q. How to design experiments using this compound to study dynamic GSH changes under oxidative stress?

  • Stimulus timing : Induce oxidative stress (e.g., with paraquat) post-probe loading to capture real-time changes.
  • Kinetic profiling : Acquire images at 5–10 minute intervals for 1–2 hours.
  • Correlative analysis : Pair with ROS probes (e.g., MitoSOX) to link GSH dynamics to redox state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.